![molecular formula C25H18ClN3OS B2581133 2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034584-71-7](/img/structure/B2581133.png)
2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
The compound “2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to a class of compounds known as thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The sequence of processes employed for synthesis of the targeted compounds started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis
The synthesis of these compounds involves a series of chemical reactions, including the reaction of methyl 2-aminothiophene-3-carboxylate with urea to produce thieno[2,3-d]pyrimidine-2,4-diol .Mechanism of Action
These compounds have been docked against the acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity on various bacteria and fungi . This suggests that they may act by inhibiting the acetyl-CoA carboxylase enzyme, which is crucial for fatty acid synthesis in bacteria.
Future Directions
The development of new compounds with antimicrobial activity is a promising area of research. The synthesis and characterization of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives represent a significant step in this direction . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting in vivo studies to assess the efficacy and safety of these compounds.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHZXWUAUZTSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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